molecular formula C14H19NO3 B1400248 benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate CAS No. 1380486-16-7

benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate

Cat. No. B1400248
CAS RN: 1380486-16-7
M. Wt: 249.3 g/mol
InChI Key: FDKXYQLCKKQFKQ-QWHCGFSZSA-N
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Description

Benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate is a chemical compound with the CAS Number: 1380486-16-7 . It has a molecular weight of 249.31 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is benzyl (1R,3S)-3-(hydroxymethyl)cyclopentylcarbamate . The InChI code for this compound is 1S/C14H19NO3/c16-9-12-6-7-13(8-12)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17)/t12-,13+/m0/s1 .


Physical And Chemical Properties Analysis

The compound is solid in physical form . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Intermediate for Synthesis of Carbocyclic Analogs : It serves as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, important for nucleic acid research (Ober et al., 2004).

  • Catalyst in Organic Reactions : The compound is used in Au(I)-catalyzed intramolecular hydroamination, hydroalkoxylation, and hydroarylation reactions, forming various heterocyclic structures (Zhang et al., 2006).

  • Intermediate for CCR2 Antagonists : It is an essential intermediate in synthesizing potent CCR2 antagonists, which are significant in medicinal chemistry (Campbell et al., 2009).

  • Synthesis of Neuronal Nicotinic Receptor Agonists : Used in the synthesis of neuronal nicotinic receptor (NNR) agonists, highlighting its application in neuroscience drug discovery (Ji et al., 2005).

  • Anticholinesterase Agents : The related benzyl carbamates have shown potential as anticholinesterase agents, which are significant in treating neurological disorders (Luo et al., 2005).

  • Antitubercular Activity : Some benzyl carbamates exhibit potent antitubercular activity, indicating their potential in treating tuberculosis (Cheng et al., 2019).

  • Antibacterial Agents : These compounds also show significant inhibitory activity against drug-resistant Gram-positive bacteria (Liang et al., 2020).

  • Synthesis of 1,3-Oxazinan-2-ones : They are involved in the synthesis of 1,3-oxazinan-2-ones, important in creating biologically active compounds (Mangelinckx et al., 2010).

  • Mechanochemical Synthesis Applications : The compound has been used in mechanochemical synthesis processes, an environmentally friendly approach in organic synthesis (Lanzillotto et al., 2015).

  • Cholinesterase Inhibitors for Neurological Disorders : Novel benzyl carbamates have been synthesized as potential cholinesterase inhibitors, relevant in treating neurological diseases like Alzheimer's (Kos et al., 2021).

Safety and Hazards

The compound is associated with the GHS07 pictogram . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-9-12-6-7-13(8-12)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKXYQLCKKQFKQ-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
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benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
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benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
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benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate

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